molecular formula C7H16N2 B575308 (3R,5R)-3,5-dimethylpiperidin-1-amine CAS No. 168272-96-6

(3R,5R)-3,5-dimethylpiperidin-1-amine

Cat. No.: B575308
CAS No.: 168272-96-6
M. Wt: 128.219
InChI Key: WOCYUPDGHPFFLE-RNFRBKRXSA-N
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Description

(3R,5R)-3,5-dimethylpiperidin-1-amine is a chiral amine with two stereocenters, making it an important compound in the field of organic chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-dimethylpiperidin-1-amine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3,5-dimethylpyridine using a chiral catalyst. This method ensures the selective formation of the (3R,5R) isomer. Another method involves the resolution of racemic 3,5-dimethylpiperidin-1-amine using chiral acids or bases to separate the enantiomers.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3,5-dimethylpiperidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(3R,5R)-3,5-dimethylpiperidin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism by which (3R,5R)-3,5-dimethylpiperidin-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-3,5-dimethylpiperidin-1-amine
  • (3R,5S)-3,5-dimethylpiperidin-1-amine
  • (3S,5R)-3,5-dimethylpiperidin-1-amine

Uniqueness

The (3R,5R) isomer is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it particularly valuable in the synthesis of chiral pharmaceuticals and other fine chemicals.

Properties

IUPAC Name

(3R,5R)-3,5-dimethylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-3-7(2)5-9(8)4-6/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCYUPDGHPFFLE-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CN(C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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